molecular formula C7H8F2N2O2 B13068778 2-(1-ethyl-1H-imidazol-4-yl)-2,2-difluoroacetic acid

2-(1-ethyl-1H-imidazol-4-yl)-2,2-difluoroacetic acid

Cat. No.: B13068778
M. Wt: 190.15 g/mol
InChI Key: JWXLMUAMXOIUPV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1-Ethyl-1H-imidazol-4-yl)-2,2-difluoroacetic acid (CAS 1861041-60-2) is a high-purity organic compound with a molecular formula of C7H8F2N2O2 and a molecular weight of 190.15 g/mol . This chemical features a unique structure comprising a 1-ethyl-1H-imidazole ring substituted at the 4-position with a difluoroacetic acid group, as represented by the SMILES notation O=C(O)C(F)(C1=CN(CC)C=N1)F . The presence of both the nitrogen-rich heterocycle and the difluoroacetate moiety makes this molecule a valuable bifunctional building block in medicinal chemistry and drug discovery research. Researchers primarily utilize this compound as a key synthetic intermediate for the development of novel pharmaceutical candidates. The imidazole core is a privileged structure in pharmacology, often found in molecules that interact with biological systems, while the difluoroacetic acid group can be used to modulate the compound's polarity and metabolic stability . Its primary application is in constructing more complex target molecules, particularly through reactions where the carboxylic acid group can be activated to form amide bonds. Compounds with similar 1-ethyl-1H-imidazole scaffolds substituted with difluoroacetic acid are of significant interest in the synthesis of potential therapeutic agents, as seen in related structures investigated for various bioactivities . This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals. Researchers can leverage this building block to explore new chemical spaces in their quest to develop innovative small-molecule drugs.

Properties

Molecular Formula

C7H8F2N2O2

Molecular Weight

190.15 g/mol

IUPAC Name

2-(1-ethylimidazol-4-yl)-2,2-difluoroacetic acid

InChI

InChI=1S/C7H8F2N2O2/c1-2-11-3-5(10-4-11)7(8,9)6(12)13/h3-4H,2H2,1H3,(H,12,13)

InChI Key

JWXLMUAMXOIUPV-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(N=C1)C(C(=O)O)(F)F

Origin of Product

United States

Preparation Methods

Lithiation and Electrophilic Fluorination

  • Lithiation of the imidazole ring at the 4-position using strong bases (e.g., n-butyllithium) at low temperatures (-78 °C) followed by reaction with electrophilic difluoroacetyl sources can be employed.
  • This approach requires careful control of reaction conditions to avoid over-lithiation or side reactions.

Grignard Reactions

  • Preparation of 4-formyl-1-ethylimidazole followed by reaction with difluoromethyl magnesium halides or related reagents can introduce the difluoromethyl group, which is subsequently oxidized to the difluoroacetic acid.
  • This multistep process involves protection/deprotection strategies and careful purification.

Representative Data Table of Preparation Methods

Method Key Reagents/Conditions Yield (%) Advantages Limitations
Radical Decarboxylative Coupling N1-ethylimidazole + α,α-difluorophenylacetic acid, (NH4)2S2O8, DMSO, 80°C 68-89 Mild, metal-free, good yields Requires radical initiators
Lithiation + Electrophilic Fluorination n-BuLi, low temp, electrophilic difluoroacetyl source Moderate Direct substitution Sensitive to moisture, low temp
Grignard Reaction + Oxidation 4-formyl-1-ethylimidazole + difluoromethyl magnesium halide, oxidation step Moderate Versatile for analog synthesis Multistep, moderate yields

Research Findings and Considerations

  • The radical decarboxylative method is currently favored due to its operational simplicity and relatively high yields without requiring transition metals or harsh conditions.
  • The difluoroacetic acid group is critical for biological activity in many analogues, so the integrity of the fluorinated moiety during synthesis is essential.
  • Optimization of solvent, temperature, and oxidant loading is necessary to maximize yield and purity.
  • Analytical techniques such as NMR, HRMS, and X-ray crystallography confirm the structure and purity of the final product.

Chemical Reactions Analysis

2-(1-ethyl-1H-imidazol-4-yl)-2,2-difluoroacetic acid can undergo various types of chemical reactions:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.

    Substitution: The imidazole ring can undergo substitution reactions, particularly at the nitrogen atoms, using reagents like alkyl halides.

    Hydrolysis: The ester or amide derivatives of this compound can be hydrolyzed under acidic or basic conditions to yield the parent acid.

Scientific Research Applications

2-(1-ethyl-1H-imidazol-4-yl)-2,2-difluoroacetic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its imidazole moiety.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(1-ethyl-1H-imidazol-4-yl)-2,2-difluoroacetic acid involves its interaction with molecular targets such as enzymes or receptors. The imidazole ring can bind to metal ions in enzyme active sites, inhibiting their activity. Additionally, the difluoroacetic acid moiety can participate in hydrogen bonding and electrostatic interactions, further modulating the compound’s biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

The compound is compared to other imidazole-acetic acid derivatives and difluoroacetic acid-containing molecules to highlight key structural and functional differences.

Compound Molecular Formula Substituents Key Features Reference
2-(1-Ethyl-1H-imidazol-4-yl)-2,2-difluoroacetic acid C₇H₈F₂N₂O₂ 1-Ethyl-imidazole, difluoroacetic acid Enhanced lipophilicity (ethyl group); strong electron-withdrawing (CF₂) N/A
2-(2-Ethyl-1H-imidazol-1-yl)acetic acid C₇H₁₀N₂O₂ 2-Ethyl-imidazole, acetic acid Lacks fluorine atoms; reduced acidity compared to difluoro analog
2-(6-Fluoro-2-oxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)acetic acid C₉H₇FN₂O₃ Benzoimidazole, fluorine, acetic acid Extended aromatic system; potential for π-π stacking interactions
2-(2-Chloro-4-fluorophenyl)-2,2-difluoroacetic acid C₈H₄ClF₃O₂ Chloro/fluorophenyl, difluoroacetic acid Aromatic halogenation; higher molecular weight and logP (3.11)
2-(2-Acetamidophenyl)-2,2-difluoroacetic acid C₁₀H₁₀F₂N₂O₃ Acetamidophenyl, difluoroacetic acid Amide group enhances solubility; CF₂ increases electrophilicity

Physicochemical and Functional Differences

  • Acidity: The difluoroacetic acid moiety (pKa ~1.5–2.5) is significantly more acidic than non-fluorinated acetic acid derivatives (pKa ~2.5–4.5), enhancing its ability to act as a hydrogen bond donor .
  • Electrophilicity : Fluorination at the α-position (CF₂) increases electrophilicity, as seen in related difluoroacetic acids, which may facilitate covalent interactions with biological targets .

Biological Activity

2-(1-Ethyl-1H-imidazol-4-yl)-2,2-difluoroacetic acid is a novel compound that has garnered attention for its potential therapeutic applications, particularly in the field of medicinal chemistry. This compound features a difluoroacetic acid moiety and an imidazole ring, which contribute to its unique biological properties. Research indicates that it exhibits significant biological activity, particularly as an agonist for peroxisome proliferator-activated receptors (PPARs) and in various metabolic processes.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C7H8F2N2O2\text{C}_7\text{H}_8\text{F}_2\text{N}_2\text{O}_2

This structure includes:

  • An ethyl-substituted imidazole ring.
  • A difluoroacetic acid group.

PPAR Agonism

Research has demonstrated that this compound acts as an agonist for PPARα, PPARβ, and PPARγ. The activation of these receptors is associated with various metabolic processes such as:

  • Lipid metabolism : Enhancing fatty acid oxidation.
  • Glucose homeostasis : Improving insulin sensitivity.

The compound's ability to modulate these pathways suggests potential applications in treating metabolic disorders such as diabetes and obesity.

Anti-inflammatory and Antioxidant Effects

In addition to its role as a PPAR agonist, this compound has exhibited anti-inflammatory and antioxidant properties. These effects are crucial for addressing conditions characterized by oxidative stress and inflammation, including skin disorders like wrinkles and pigmentation issues.

Case Studies

Several studies have been conducted to evaluate the biological activity of this compound:

  • Metabolic Disorders : A study highlighted its potential in treating metabolic syndrome by activating PPARs, leading to improved lipid profiles and glucose levels in animal models.
  • Skin Conditions : Another investigation focused on its topical application for skin health, revealing significant improvements in skin elasticity and reduction in pigmentation after consistent use over a period.

Interaction Studies

Interaction studies indicate that this compound effectively binds to various biological targets. Its interaction with PPARs influences gene expression related to metabolism. Furthermore, preliminary data suggest potential synergistic effects when combined with existing therapies for metabolic disorders.

Comparative Analysis

The uniqueness of this compound can be highlighted by comparing it with similar compounds that exhibit varying degrees of biological activity:

Compound NameStructure FeaturesBiological Activity
2-(1-Methyl-1H-imidazol-4-yl)-2,2-difluoroacetic acidSimilar imidazole ring; methyl substitutionModerate PPAR activity
Ethyl 4-(1H-imidazol-4-yl)butanoateImidazole ring; different side chainAnti-inflammatory properties
4-(5-Fluoropyridin-3-yl)butanoic acidPyridine instead of imidazoleAntimicrobial activity

This table illustrates how the structural variations influence the biological efficacy of compounds related to this compound.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.